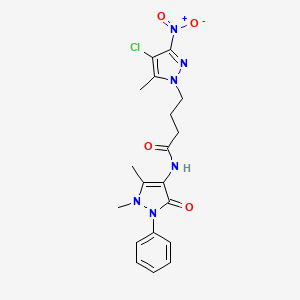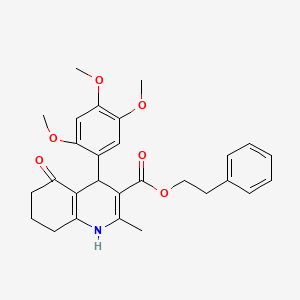![molecular formula C16H31N3O3 B5016325 3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5016325.png)
3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione, also known as Dibucaine or Cinchocaine, is a local anesthetic that is commonly used in medical and dental procedures. It is a member of the imidazoline family of anesthetics and is known for its rapid onset and long-lasting effects.
作用機序
3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione works by blocking the voltage-gated sodium channels in nerve cells, which prevents the cells from generating action potentials and transmitting signals. This results in local anesthesia and the loss of sensation in the affected area. This compound also has a vasodilatory effect, which can help to reduce bleeding during surgical procedures.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This can lead to an increase in the levels of acetylcholine in the synapse, which can have a number of effects on the nervous system. This compound has also been shown to have antiarrhythmic effects on the heart, which can be useful in the treatment of certain cardiac conditions.
実験室実験の利点と制限
3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione has a number of advantages for use in lab experiments. It has a rapid onset and long duration of action, which makes it useful for studying the effects of local anesthesia over time. It is also relatively easy to administer and has a low toxicity. However, there are some limitations to its use. This compound can be difficult to dissolve in water, which can make it challenging to work with in certain experiments. It can also have variable effects on different types of nerve fibers, which can make it difficult to interpret the results of experiments.
将来の方向性
There are a number of future directions for research on 3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione. One area of interest is the development of new formulations of the drug that can improve its solubility and stability. Another area of interest is the study of the effects of this compound on different types of nerve fibers, which could help to improve our understanding of the mechanisms of local anesthesia. Additionally, there is interest in the use of this compound as a tool for studying the effects of local anesthesia on the central nervous system, which could have implications for the treatment of chronic pain conditions.
合成法
3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione can be synthesized through a multistep process that involves the reaction of 2,4,5-trimethoxybenzaldehyde with diethyl malonate to form 2,4,5-trimethoxyphenylacetic acid. This acid is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with the amine dibutylamine to form this compound.
科学的研究の応用
3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione has been used extensively in scientific research as a local anesthetic. It has been used to study the effects of local anesthesia on nerve conduction, the mechanisms of pain perception, and the pharmacokinetics of local anesthetics. This compound has also been used in studies of the effects of local anesthesia on muscle function and the cardiovascular system.
特性
IUPAC Name |
3-[3-(dibutylamino)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N3O3/c1-5-7-9-18(10-8-6-2)11-13(20)12-19-14(21)16(3,4)17-15(19)22/h13,20H,5-12H2,1-4H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNDSKHYFTTZFHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC(CN1C(=O)C(NC1=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5016247.png)
![(3S)-1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5016250.png)
![N~2~-(2,4-dichlorophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B5016253.png)

![N~2~-(3-chloro-4-methylphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5016276.png)


![10-(2-ethoxy-2-oxoethyl)-3-hydroxy-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium iodide](/img/structure/B5016296.png)
![5-acetyl-4-(2-chlorophenyl)-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5016300.png)

![N-{4-[(5-chloro-2-methoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5016314.png)
![1-[6-(allyloxy)-7-methyl-6H-[1,2,5]oxadiazolo[3,4-e]indol-8-yl]ethanone](/img/structure/B5016344.png)
![2-methoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5016358.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5016365.png)